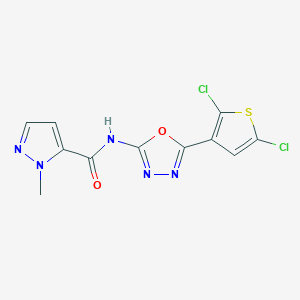

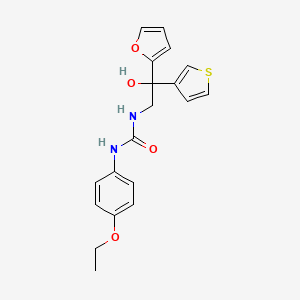

3-(2-Methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-Methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine" is a heterocyclic molecule that features both triazole and oxadiazole rings. These types of compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The triazole and oxadiazole moieties are known for their utility in the design of compounds with desirable physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related triazole and oxadiazole derivatives has been explored in several studies. For instance, the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been investigated, leading to the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles through photolytic pathways . Another study describes the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, which are energetic materials, by reacting 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures . Additionally, a general method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate has been developed, involving a one-pot process with formimidamide formation followed by a thermal monocyclic rearrangement .

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed using various analytical techniques. X-ray crystallography has been employed to confirm the structures of products such as 1-methyl-3-methylamino-5-perfluoroheptyl-1,2,4-triazole and 2-methylamino-5-trifluoromethyl-1,3,4-oxadiazole . Similarly, the structures of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were confirmed by single crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of oxadiazole and triazole derivatives has been explored in various chemical reactions. For example, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines has been shown to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Another study demonstrated the conversion of 2-amino-5-R-phenyl-1,3,4-oxadiazoles into 3-R-phenyl-5-alkoxy-1,2,4-triazoles in alcoholic potassium hydroxide solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole and oxadiazole derivatives have been characterized in several studies. For instance, the thermal stabilities of energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), revealing moderate thermal stabilities . The antimicrobial activities of some new 1,2,4-triazole derivatives were also assessed, with some compounds exhibiting good or moderate activities against test microorganisms .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives : Research highlights the synthesis of novel 1,2,4-triazole derivatives, including compounds similar to 3-(2-Methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine. These compounds demonstrate good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Photoinduced Molecular Rearrangements

- Photochemistry of 1,2,4-Oxadiazoles and Formation of 1,2,4-Triazoles : The study explores the photochemistry of 1,2,4-oxadiazoles, closely related to the chemical structure , and their transformation into 1,2,4-triazoles upon exposure to nitrogen nucleophiles (Buscemi et al., 1996).

Antimicrobial Activity of Triazole Derivatives

- Synthesis and Evaluation of Antimicrobial Activities of Triazole Derivatives : This research involves the synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. The study demonstrates that many of these compounds exhibit good to moderate antimicrobial effectiveness (Bayrak et al., 2009).

Antibacterial Activity of Heterocyclic Amines

- Synthesis and Antibacterial Activity of Heterocyclic Amines : This study focuses on the synthesis of polyheterocyclic amines, including structures related to this compound, and their preliminary antibacterial activity evaluation. Many of the synthesized compounds show promising antibacterial activity, indicating potential for drug development (Hu et al., 2005).

Anticancer Evaluation

- Anticancer Evaluation of Triazole Derivatives : A study involving the design, synthesis, and anticancer evaluation of triazole derivatives indicates good to moderate activity against various human cancer cell lines. This suggests potential applications in cancer research and treatment (Yakantham et al., 2019).

Propriétés

IUPAC Name |

3-(2-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-11-7-5-6-10-13(11)23-15(18)14(20-22-23)17-19-16(21-24-17)12-8-3-2-4-9-12/h2-10H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIUNOFPVIQTST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)

![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)

![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)

![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)